
Cyclopentane, 1,3-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,3-bis(methylene)-, can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via the formation of a cyclopentylidene intermediate, which then undergoes methylene insertion to yield the desired product .
Industrial Production Methods
Industrial production of cyclopentane, 1,3-bis(methylene)-, typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as palladium or nickel may be employed to facilitate the methylene insertion step .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1,3-bis(methylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of cyclopentane, 1,3-bis(methylene)-, using hydrogen gas and a palladium catalyst can yield cyclopentane.
Substitution: Halogenation reactions can occur at the methylene groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), radical initiators (AIBN)
Major Products Formed
Oxidation: Cyclopentane-1,3-dione
Reduction: Cyclopentane
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
Cyclopentane, 1,3-bis(methylene)-, has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of high-density fuels and specialty chemicals
Mecanismo De Acción
The mechanism of action of cyclopentane, 1,3-bis(methylene)-, involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, hydrogen atoms are added to the methylene groups, converting them into saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparación Con Compuestos Similares
Cyclopentane, 1,3-bis(methylene)-, can be compared with other similar compounds such as:
Cyclopentane: A saturated cyclic hydrocarbon with no methylene groups attached.
Cyclopentene: A cyclic hydrocarbon with one double bond.
Cyclohexane: A six-membered cyclic hydrocarbon with similar chemical properties but different ring strain and stability.
The uniqueness of cyclopentane, 1,3-bis(methylene)-, lies in its dual methylene groups, which confer distinct reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
59219-48-6 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
1,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h1-5H2 |
Clave InChI |
DPUPESLAFGZQOY-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


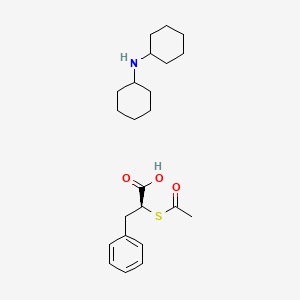
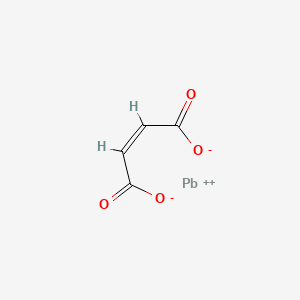
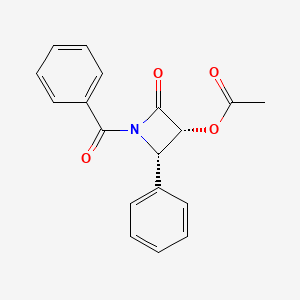
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
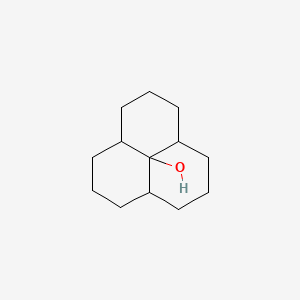


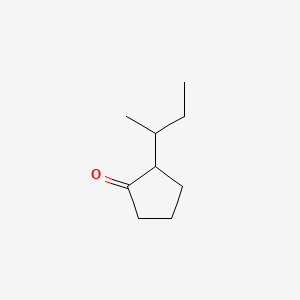

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
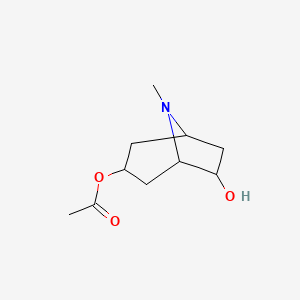

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
